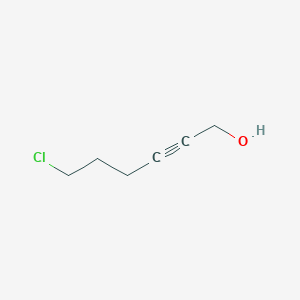

6-Chlorohex-2-yn-1-ol

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1002-37-5 |

|---|---|

Formule moléculaire |

C6H9ClO |

Poids moléculaire |

132.59 g/mol |

Nom IUPAC |

6-chlorohex-2-yn-1-ol |

InChI |

InChI=1S/C6H9ClO/c7-5-3-1-2-4-6-8/h8H,1,3,5-6H2 |

Clé InChI |

RSZRMRUFASZUMS-UHFFFAOYSA-N |

SMILES |

C(CC#CCO)CCl |

SMILES canonique |

C(CC#CCO)CCl |

Origine du produit |

United States |

Chemical Reactivity and Transformative Chemistry of 6 Chlorohex 2 Yn 1 Ol

Nucleophilic Substitution Reactions at the C-6 Chloro Position

The chlorine atom at the C-6 position is susceptible to displacement by a variety of nucleophiles, providing a straightforward method for introducing new heteroatoms into the molecule. This reactivity is characteristic of primary alkyl halides and is fundamental to the synthetic utility of 6-chlorohex-2-yn-1-ol.

A key transformation of this compound is its conversion to 6-azidohex-2-yn-1-ol. This reaction is typically achieved through nucleophilic substitution using sodium azide (B81097). The efficiency of this process can be significantly enhanced by the use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, which facilitates the reaction between the ionic nucleophile and the organic substrate. nih.gov

The reaction involves heating this compound with an excess of sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The presence of the phase-transfer catalyst is crucial for achieving a high yield. nih.gov This synthesis provides a valuable intermediate, as the azide group can be further utilized in cycloaddition reactions.

Table 1: Synthesis of 6-Azidohex-2-yn-1-ol

| Reactant | Reagents | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | Tetra-n-butylammonium bromide | Anhydrous DMF | 80 °C, 24 h | 6-Azidohex-2-yn-1-ol |

The chloro group can also be displaced by nitrogen nucleophiles to form various amine derivatives. A notable example is the synthesis of 6-(N-Boc-amino)hex-2-yn-1-ol. nih.gov This transformation introduces a protected amino group, which is a common strategy in multi-step syntheses to prevent unwanted side reactions. The reaction proceeds by treating this compound with the desired amine, often in a protected form, under appropriate conditions. For the synthesis of the Boc-protected amine, the reaction can be carried out over an extended period at room temperature. nih.gov The resulting product, 6-(N-Boc-amino)hex-2-yn-1-ol, is obtained in good yield after purification. nih.gov

Table 2: Synthesis of 6-(N-Boc-amino)hex-2-yn-1-ol

| Reactant | Reagents | Solvent | Conditions | Yield | Product |

|---|---|---|---|---|---|

| This compound | (Details not specified in source) | (Details not specified in source) | Room temperature, 72 h | 69% | 6-(N-Boc-amino)hex-2-yn-1-ol |

The electrophilic nature of the C-6 carbon in this compound allows for reactions with a range of other heteroatom nucleophiles. While specific examples for this particular substrate are not extensively detailed in the provided search results, the general reactivity pattern of primary alkyl chlorides suggests that nucleophiles based on sulfur (thiolates), oxygen (alkoxides), and phosphorus (phosphines) could effectively displace the chloride ion. Such reactions would lead to the formation of thioethers, ethers, and phosphonium salts, respectively, further diversifying the chemical space accessible from this starting material.

Reactions Involving the Alkyne Functional Group

The internal alkyne moiety of this compound is a site of rich chemical reactivity, enabling the formation of new carbon-carbon bonds and the construction of heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in organic synthesis. researchgate.netmdpi.com The alkyne functional group can participate in various coupling reactions. While the internal nature of the alkyne in this compound makes it unsuitable for reactions that require a terminal alkyne, such as the Sonogashira coupling, other palladium-catalyzed transformations can be envisaged. For instance, related alkyne-containing molecules are known to undergo reactions like the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides. core.ac.uk These reactions typically involve the generation of a palladium(0) active species, which undergoes oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. mdpi.com The application of such methods would allow for the attachment of aryl, vinyl, or other organic fragments to the alkyne core, significantly increasing molecular complexity.

The azide derivative, 6-azidohex-2-yn-1-ol, synthesized via nucleophilic substitution (see 3.1.1), is an excellent precursor for cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a 1,2,3-triazole. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions, especially in its copper(I)-catalyzed variant (CuAAC). wikipedia.orgnih.gov

In this context, the 6-azidohex-2-yn-1-ol can react with a terminal alkyne in the presence of a copper(I) catalyst to yield a highly functionalized 1,4-disubstituted 1,2,3-triazole. wikipedia.org This reaction is a powerful method for covalently linking different molecular fragments, with wide applications in medicinal chemistry and materials science. The thermal version of the Huisgen cycloaddition is also possible but often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) and requires higher temperatures. wikipedia.org

Potential for [2+2+2] Cyclotrimerization Reactions

The alkyne functionality in this compound provides a reactive handle for participating in [2+2+2] cyclotrimerization reactions. This powerful, atom-economical process, typically catalyzed by transition metals such as rhodium, cobalt, or nickel, allows for the construction of highly substituted benzene rings. nih.govacs.orgthieme-connect.com In principle, this compound could undergo cyclotrimerization in several ways:

Self-cyclotrimerization: Three molecules of this compound could potentially react to form a symmetrically substituted benzene ring, although controlling such a reaction to favor a single regioisomer would be challenging.

Co-cyclotrimerization with other alkynes: A more controlled approach involves the reaction of this compound with two equivalents of another alkyne, or with a diyne. This allows for the synthesis of complex aromatic structures with varied substitution patterns. nih.govacs.org

A significant challenge in these reactions is controlling the regioselectivity, especially with unsymmetrical alkynes. nih.govacs.org The substituents on the alkyne partners play a crucial role in directing the outcome of the cyclization. The presence of the primary alcohol in this compound could potentially influence the regioselectivity through coordination with the metal catalyst. nih.gov A general mechanism for a rhodium-catalyzed [2+2+2] cyclotrimerization involves the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule to form the aromatic ring. nih.govacs.org

Table 1: Potential [2+2+2] Cyclotrimerization Reactions of Alkynes

| Reactants | Catalyst | Potential Product Structure | Key Feature |

|---|---|---|---|

| This compound (3 equiv.) | Rh(I) complex | Tris(hydroxymethyl)tris(3-chloropropyl)benzene | Self-cyclotrimerization |

| This compound + 2 equiv. Phenylacetylene | CpCo(CO)₂ | Substituted toluene derivative | Co-cyclotrimerization with a monoalkyne |

| This compound + 1,7-Octadiyne | Ni(acac)₂ / PPh₃ | Annulated benzene derivative | Co-cyclotrimerization with a diyne |

Transformations of the Primary Alcohol Functional Group

The primary alcohol group in this compound is amenable to a variety of chemical modifications, including protection, activation, oxidation, and reduction.

To prevent unwanted side reactions at the hydroxyl group during transformations at other parts of the molecule, it can be protected. A common and robust protecting group for alcohols is the tetrahydropyranyl (THP) ether. organic-chemistry.orgthieme-connect.de The formation of the THP ether of this compound would involve the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP). youtube.com

This reaction is typically carried out in an aprotic solvent like dichloromethane, with a catalytic amount of a strong acid such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS). youtube.comprepchem.com The mechanism involves protonation of the dihydropyran to form a resonance-stabilized carbocation, which is then attacked by the hydroxyl group of this compound. youtube.com THP ethers are stable to a wide range of conditions, including strongly basic media, organometallic reagents, and hydrides, but are easily cleaved under mild acidic conditions. organic-chemistry.orgthieme-connect.de

Table 2: Typical Conditions for THP Ether Formation

| Alcohol Substrate | Reagent | Catalyst | Solvent | Typical Yield |

|---|---|---|---|---|

| Primary Alcohol | 3,4-Dihydro-2H-pyran (DHP) | p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | >90% |

| Secondary Alcohol | 3,4-Dihydro-2H-pyran (DHP) | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | 85-95% |

| Phenol | 3,4-Dihydro-2H-pyran (DHP) | NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether | ~95% nih.gov |

The hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution reactions. Two common activated derivatives are nosylates (p-nitrobenzenesulfonates) and triflates (trifluoromethanesulfonates).

Nosylates: The formation of a nosylate is achieved by reacting the alcohol with p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl) in the presence of a base such as triethylamine (TEA) or pyridine. A catalyst like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole may also be used. nih.govresearchgate.net The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

Triflates: Triflates are exceptionally good leaving groups. They are synthesized by reacting the alcohol with trifluoromethanesulfonic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine. commonorganicchemistry.com These reactions are usually conducted at low temperatures in an inert solvent such as dichloromethane. commonorganicchemistry.com The resulting triflate is highly reactive and can be displaced by a wide range of nucleophiles.

Table 3: Reagents for the Formation of Sulfonate Esters from Alcohols

| Sulfonate Ester | Reagent | Base | Typical Solvent |

|---|---|---|---|

| Nosylate (ONs) | p-Nitrobenzenesulfonyl chloride (NsCl) | Triethylamine (TEA), Pyridine | Dichloromethane (DCM), THF |

| Triflate (OTf) | Trifluoromethanesulfonic anhydride (Tf₂O) | Pyridine, 2,6-Lutidine | Dichloromethane (DCM) |

| Tosylates (OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, DMAP rsc.org | Dichloromethane (DCM) |

The primary propargylic alcohol of this compound can be selectively oxidized to the corresponding α,β-acetylenic aldehyde, 6-chlorohex-2-ynal. A variety of reagents are available for this transformation, offering high selectivity for the propargylic alcohol over the alkyne and alkyl chloride moieties.

Common methods for the oxidation of propargylic alcohols include:

Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the selective oxidation of allylic and propargylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of MnO₂ in a solvent like dichloromethane or acetone.

Chromium-based reagents: Reagents such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) can oxidize primary alcohols to aldehydes. vanderbilt.edu These reactions are generally performed in dichloromethane.

Transition-metal catalyzed aerobic oxidation: More modern and environmentally benign methods utilize a catalyst, such as an iron or copper complex, in the presence of an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen. nih.govorganic-chemistry.org

Titanium(IV) chloride/triethylamine system: A combination of TiCl₄ and Et₃N has been shown to be effective for the selective oxidation of primary propargylic alcohols to α,β-acetylenic aldehydes. thieme-connect.com

Table 4: Representative Conditions for the Oxidation of Propargylic Alcohols

| Oxidizing System | Solvent | Key Features | Reference |

|---|---|---|---|

| MnO₂ | Dichloromethane | Heterogeneous, selective for allylic/propargylic alcohols. | vanderbilt.edu |

| PCC | Dichloromethane | Mild, stoichiometric reagent. | vanderbilt.edu |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl / O₂ | Toluene | Aerobic, catalytic, and environmentally friendly. | organic-chemistry.org |

| TiCl₄ / Et₃N | Dichloromethane | Highly selective for primary propargylic alcohols. | thieme-connect.com |

The functional groups in this compound can undergo various reductive transformations.

Reduction of the Alkyne: The carbon-carbon triple bond can be selectively reduced.

To a cis-alkene: Hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will yield the corresponding (Z)-6-chlorohex-2-en-1-ol.

To a trans-alkene: Dissolving metal reduction, for example with sodium in liquid ammonia (B1221849), would produce (E)-6-chlorohex-2-en-1-ol.

To an alkane: Complete saturation of the triple bond to give 6-chlorohexan-1-ol can be achieved by catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

Reduction of the Alcohol (Deoxygenation): The primary alcohol can be removed through a deoxygenation process. One approach involves converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). A more direct method for the deoxygenation of propargylic alcohols involves the use of a ruthenium catalyst with a hydride source such as a Hantzsch ester. acs.orgacs.org

Table 5: Potential Reductive Transformations of this compound

| Target Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Alkyne to cis-Alkene | H₂, Lindlar's Catalyst | (Z)-6-chlorohex-2-en-1-ol |

| Alkyne to trans-Alkene | Na, NH₃ (l) | (E)-6-chlorohex-2-en-1-ol |

| Alkyne to Alkane | H₂, Pd/C | 6-chlorohexan-1-ol |

| Alcohol Deoxygenation | 1. TsCl, Pyridine; 2. LiAlH₄ | 1-Chlorohex-4-yne |

Spectroscopic and Analytical Characterization of 6 Chlorohex 2 Yn 1 Ol and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed insights into the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns

While a publicly available, fully analyzed ¹H NMR spectrum with explicit chemical shift assignments and coupling constants for 6-chlorohex-2-yn-1-ol is not readily found in the searched literature, the expected proton environments can be predicted based on established principles of NMR spectroscopy. The structure of this compound (Cl-CH₂-CH₂-CH₂-C≡C-CH₂-OH) suggests the presence of several distinct proton signals.

The protons on the carbon bearing the hydroxyl group (-CH₂-OH) would likely appear as a triplet, split by the adjacent propargylic protons. The propargylic protons (-C≡C-CH₂-) themselves would also exhibit a triplet, being coupled to the protons of the adjacent methylene group. The methylene group adjacent to the chlorine atom (Cl-CH₂-) would likely present as a triplet, influenced by the neighboring methylene protons. The central methylene group (-CH₂-CH₂-CH₂-) would be expected to show a more complex multiplet pattern due to coupling with protons on both adjacent carbons. The hydroxyl proton (-OH) would typically appear as a broad singlet, although its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature.

A detailed analysis of an experimental spectrum would be necessary to provide precise chemical shifts (in ppm) and coupling constants (in Hz) for each of these proton signals, confirming the connectivity and stereochemistry of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of this compound provides a definitive count of the unique carbon atoms in the molecule. The molecular formula, C₆H₉ClO, indicates the presence of six carbon atoms, each in a distinct chemical environment, which would result in six discrete signals in the ¹³C NMR spectrum. nih.gov

Based on spectral database information, the following table summarizes the anticipated chemical shifts for the carbon atoms in this compound. nih.gov

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| C1 | -CH₂-OH | ~50-65 |

| C2 | -C≡C- | ~75-90 |

| C3 | -C≡C- | ~75-90 |

| C4 | -CH₂- | ~20-35 |

| C5 | -CH₂- | ~30-45 |

| C6 | -CH₂-Cl | ~40-50 |

Note: The predicted chemical shifts are based on typical ranges for similar functional groups and the actual experimental values may vary.

The carbon attached to the electronegative oxygen atom (C1) is expected to be deshielded and appear downfield. The two sp-hybridized carbons of the alkyne group (C2 and C3) will have characteristic chemical shifts in the alkyne region of the spectrum. The methylene carbons (C4, C5, and C6) will appear in the aliphatic region, with the carbon bonded to the chlorine atom (C6) being shifted further downfield due to the electron-withdrawing effect of the halogen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its alcohol, alkyne, and chloroalkane functionalities.

A vapor phase IR spectrum available in public databases supports the presence of these key functional groups. nih.gov The prominent absorption bands and their corresponding vibrational modes are detailed in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2950-2850 | C-H (sp³) | Stretching |

| ~2260-2100 | C≡C (internal) | Stretching |

| ~1050 | C-O | Stretching |

| ~750-650 | C-Cl | Stretching |

The broad band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The peaks in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the sp³-hybridized C-H bonds in the methylene groups. A weak to medium intensity band in the 2260-2100 cm⁻¹ range would confirm the presence of the internal carbon-carbon triple bond. The C-O stretching vibration of the primary alcohol is expected to appear around 1050 cm⁻¹. Finally, the C-Cl stretching vibration should be observable in the lower frequency region of the spectrum, typically between 750 and 650 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular formula of this compound is C₆H₉ClO, corresponding to a molecular weight of approximately 132.59 g/mol . nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to this mass. A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak, which is an isotopic peak resulting from the presence of the ³⁷Cl isotope. The intensity ratio of the M⁺ to the M+2 peak is approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, a sample containing this compound would first be injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used to identify the compound by comparing it to a library of known spectra. nih.gov

GC-MS is a valuable tool for confirming the purity of a synthesized sample of this compound and for identifying it in complex mixtures.

Other Relevant Spectroscopic Techniques (e.g., UV-Vis Spectroscopy if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a molecule to be UV-Vis active, it must possess a chromophore, which is a part of the molecule that absorbs light in the UV-Vis region.

In the case of this compound, the primary chromophore is the carbon-carbon triple bond (alkyne). Non-conjugated alkynes typically have a weak absorption maximum (λmax) in the far UV region, often below 200 nm. The presence of the hydroxyl and chloro substituents is not expected to significantly shift the absorption maximum into the readily accessible UV-Vis range (200-800 nm). Therefore, while this compound would technically exhibit UV absorption, it is not expected to be a particularly strong or informative technique for routine characterization compared to NMR, IR, and MS. Should the alkyne be part of a conjugated system, the λmax would shift to a longer wavelength, making UV-Vis spectroscopy a more useful analytical tool.

Applications and Strategic Utility in Complex Organic Synthesis

Building Block for Advanced Molecular Architectures

6-Chlorohex-2-yn-1-ol serves as a foundational building block for a variety of more complex molecules through sequential, chemoselective modifications. The chloro group acts as a competent leaving group for nucleophilic substitution, while the propargylic alcohol can be oxidized or otherwise modified. A primary application involves its use as a precursor for other 6-substituted hex-2-yn-1-ols. nih.gov For example, the terminal chlorine can be readily displaced by a variety of nucleophiles to introduce different functionalities. nih.gov

This strategy is exemplified by the synthesis of key intermediates such as 6-azidohex-2-yn-1-ol and 6-phthalimidohex-2-yn-1-ol. nih.gov In these syntheses, the chloride is substituted by an azide (B81097) or a phthalimide (B116566) group, respectively, transforming the molecule for subsequent reactions while preserving the essential alkyne and alcohol moieties for further elaboration. nih.gov This adaptability makes this compound a valuable starting material for creating linear molecules with tailored functional groups at each end, which are crucial for constructing probes, linkers, and analogs of biological molecules. nih.gov

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H9ClO | bldpharm.com |

| Molecular Weight | 132.59 g/mol | |

| IUPAC Name | This compound |

| CAS Number | 1002-37-5 | bldpharm.com |

Precursor for Biologically Active Molecule Analogs

The structural framework of this compound is ideally suited for the synthesis of analogs of crucial biological cofactors, enabling the study and manipulation of biological systems.

A significant application of this compound is in the preparation of analogs of S-Adenosyl-L-methionine (SAM or AdoMet). nih.gov SAM is a universal methyl donor in countless biological reactions catalyzed by methyltransferase (MTase) enzymes. nih.gov Synthetic SAM analogs featuring extended carbon chains in place of the canonical methyl group are powerful tools for biochemical research.

The synthesis of these analogs begins with this compound, which is first converted into a derivative like 6-azidohex-2-yn-1-ol or 6-phthalimidohex-2-yn-1-ol. nih.gov This intermediate is then typically activated, for example, by conversion to a nosylate. The final step involves the direct and chemoselective alkylation of S-adenosyl-L-homocysteine (AdoHcy) at its sulfur atom with the activated hexynyl derivative. nih.gov This yields a stable SAM analog where the transferable methyl group is replaced by a much longer, functionalized hexynyl chain. nih.gov

The alkyne group within this compound is a key feature that allows its derivatives to be used as probes in "click chemistry," a concept describing reactions that are rapid, selective, and high-yielding, often in biological conditions. Specifically, the terminal alkyne is a perfect handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of a click reaction.

By first converting this compound into a derivative such as 6-azidohex-2-yn-1-ol, the molecule itself gains an azide handle. nih.gov This azide can then participate in click reactions with molecules containing terminal or strained alkynes. More commonly, the alkyne of the hexynol (B8569683) backbone is preserved during the synthesis of SAM analogs. nih.gov These analogs can then be used to transfer the alkyne-containing chain onto a biomolecule. The incorporated alkyne then serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter molecules (like fluorophores) that bear a complementary azide group, enabling detection and imaging.

SAM analogs derived from this compound are instrumental in the technique known as methyltransferase-directed transfer of activated groups (mTAG). nih.gov MTase enzymes, which are highly specific, can accept these synthetic SAM analogs as cofactors instead of the natural SAM.

The enzyme then catalyzes the transfer of the extended hexynyl chain from the SAM analog onto its specific target site on a biomolecule, such as DNA, RNA, or a protein. nih.gov This process results in the covalent and sequence-specific labeling of the target biomolecule. For example, a DNA MTase can be used to attach an azide-functionalized hexynyl chain (derived from 6-azidohex-2-yn-1-ol) to a specific DNA sequence. nih.gov This powerful bioconjugation strategy allows researchers to label, track, and isolate specific biomolecules from complex cellular environments.

Table 2: Key Intermediates and Products Derived from this compound

| Compound | Role/Application |

|---|---|

| 6-Azidohex-2-yn-1-ol | Intermediate for SAM analogs; contains both an azide and an alkyne handle. nih.gov |

| 6-Phthalimidohex-2-yn-1-ol | Protected amine intermediate for synthesizing amino-functionalized SAM analogs. nih.gov |

| AdoMet Hexynyl Analogs | Cofactor mimics for MTases; used to transfer alkyne-containing chains onto biomolecules. nih.gov |

Intermediate in the Synthesis of Heterocyclic Compounds

While the combination of alcohol, alkyne, and alkyl halide functional groups in this compound suggests its potential as a precursor for various intramolecular and intermolecular cyclization reactions to form heterocyclic compounds, this application is not prominently documented in the available scientific literature. The reactivity of the functional groups provides a theoretical basis for such syntheses, but specific, well-established protocols are not widely reported.

Applications in Materials Science

The internal alkyne functionality of this compound makes it a potential monomer for the synthesis of alkyne-based polymers or for incorporation into functional scaffolds. However, similar to its application in heterocyclic synthesis, its use in materials science for creating alkyne polymers or functional materials is not a widely reported area of research in the current scientific literature.

Mechanistic Investigations and Theoretical Chemistry of Reactions Involving 6 Chlorohex 2 Yn 1 Ol

Elucidation of Reaction Pathways for Key Transformations

Detailed, experimentally-verified reaction pathways for key transformations involving 6-chlorohex-2-yn-1-ol have not been a significant focus of published research. The molecule's structure suggests it can undergo reactions typical of its constituent functional groups. For instance, the terminal chloride is susceptible to nucleophilic substitution, while the propargylic alcohol and the alkyne can participate in a range of reactions, including couplings, additions, and cycloadditions.

One common transformation for such a structure would be intramolecular cyclization, where the hydroxyl group acts as an internal nucleophile to displace the chloride, potentially forming a cyclic ether. The mechanism for such a reaction would likely proceed via an SN2 pathway, favored by the primary nature of the carbon bearing the chlorine atom. However, specific studies detailing the kinetics, intermediates, and potential side reactions for this process with this compound are not available.

Another expected reaction is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While the general mechanism of the Sonogashira coupling is well-established, involving catalytic cycles of palladium and copper, specific studies applying this to this compound and detailing its specific mechanistic nuances are not present in the literature.

Transition State Analysis in Catalyzed Reactions

Transition state analysis is crucial for understanding the mechanisms of catalyzed reactions, providing a snapshot of the highest energy point along the reaction coordinate and revealing the origins of catalytic efficiency and selectivity. For reactions involving this compound, such as palladium-catalyzed cross-coupling or gold-catalyzed cyclization, analysis of the transition state geometries and energies would be highly informative.

For instance, in a hypothetical palladium-catalyzed intramolecular cyclization, DFT calculations could be used to model the geometry of the transition state for the oxidative addition of the C-Cl bond to the palladium center and the subsequent reductive elimination to form the cyclic product. This would allow for a comparison of different potential mechanistic pathways and an understanding of the factors controlling the reaction's feasibility and outcome.

The following is a conceptual data table that could be generated from a transition state analysis of a hypothetical catalyzed reaction.

| Catalyzed Reaction | Catalyst | Transition State | Calculated Enthalpy of Activation (ΔH‡) (kcal/mol) | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Intramolecular Cyclization | Pd(PPh₃)₄ | Oxidative Addition | Data not available | Data not available | Data not available |

| Intramolecular Cyclization | Pd(PPh₃)₄ | Reductive Elimination | Data not available | Data not available | Data not available |

This table is presented as an example of the data that would be relevant for this section. No such specific data for this compound has been found in the literature search.

Future Research Directions and Emerging Opportunities

Development of Stereoselective Synthetic Routes to 6-Chlorohex-2-yn-1-ol Derivatives

The synthesis of enantiomerically pure propargylic alcohols is a significant area of organic chemistry, as these chiral molecules are key intermediates in the synthesis of many bioactive compounds. nih.gov While racemic this compound is readily accessible, the development of stereoselective routes to its derivatives is a critical future direction. Research in this area will likely focus on the asymmetric addition of appropriate alkynyl nucleophiles to aldehydes, a well-established method for creating chiral propargylic alcohols. organic-chemistry.org

Key strategies that could be explored include:

Chiral Ligand-Metal Complexes: The use of transition metal catalysts combined with chiral ligands has proven effective for the enantioselective alkynylation of aldehydes. organic-chemistry.org For instance, zinc-based catalysts, such as Zn(OTf)₂, in conjunction with chiral amino alcohol ligands like (+)-N-methylephedrine, have been used to produce chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org Similarly, copper-catalyzed reactions using chiral ligands like (S)-SEGPHOS have shown promise in achieving high regioselectivity and enantiomeric ratios in the synthesis of related compounds. nih.gov

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for stereoselective synthesis. nih.gov Proline and its derivatives, for example, can catalyze asymmetric aldol (B89426) reactions, which could be adapted for the synthesis of chiral precursors to this compound derivatives. youtube.com Bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously are particularly promising for achieving high stereocontrol. nih.govyoutube.com

Enzymatic and Bio-catalytic Methods: Biocatalysis offers a highly selective and environmentally friendly approach. Enzymes such as alcohol dehydrogenases can be used for the kinetic resolution of racemic propargylic alcohols or the enantioselective reduction of corresponding ketones to produce enantiopure alcohols. acs.org

| Catalyst System | Chiral Source | Potential Advantage | Reference |

|---|---|---|---|

| Zn(OTf)₂ | (+)-N-Methylephedrine | Commercially available, tolerant to air and moisture | organic-chemistry.org |

| Copper Triflate | (S)-SEGPHOS | High regioselectivity and enantioselectivity | nih.gov |

| Proline Derivatives | Chiral Amino Acid | Metal-free, bifunctional activation | youtube.com |

| Alcohol Dehydrogenases | Enzyme | High enantioselectivity, green approach | acs.org |

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of the alkyne and alcohol functional groups in this compound makes it a substrate for a wide array of catalytic transformations. Future research will likely investigate novel catalytic systems to enhance reaction efficiency, selectivity, and scope.

Emerging areas of interest include:

Dual-Catalytic Systems: Combining different types of catalysts to enable unprecedented transformations is a rapidly growing field. rsc.org For this compound, a combination of a transition metal catalyst to activate the alkyne and an organocatalyst to control stereochemistry could lead to novel, complex molecular architectures.

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers mild reaction conditions for a variety of organic transformations. acs.org This could be applied to the functionalization of the alkyne in this compound, for example, in radical addition reactions or cross-coupling processes.

Recyclable Heterogeneous Catalysts: To improve sustainability, the development of solid-supported or nanoparticle-based catalysts that can be easily recovered and reused is crucial. nih.gov Systems like nano-Ag on graphitic carbon nitride (g-C₃N₄) have been shown to be effective for the halogenation of terminal alkynes and could be adapted for other transformations of this compound. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. nih.govmdpi.com The integration of this compound chemistry into these platforms represents a major opportunity.

Future research could focus on:

Continuous-Flow Synthesis of this compound: Developing a continuous process for the synthesis of the compound itself would improve efficiency and safety, particularly if hazardous reagents or intermediates are involved. nih.gov

Automated Multi-step Synthesis: Using flow reactors, multi-step syntheses starting from this compound can be performed without isolating intermediates. mdpi.com This approach, often coupled with in-line purification and analysis, can significantly accelerate the synthesis of complex target molecules. nih.gov Asymmetric propargylation reactions have already been successfully implemented in flow systems, demonstrating the feasibility for related processes. researchgate.net

Photochemistry in Flow: Photochemical reactions are particularly well-suited for flow chemistry, as the consistent light penetration and controlled exposure times lead to better reproducibility and efficiency compared to batch reactions. vapourtec.com This could be exploited for light-mediated transformations of this compound.

| Parameter | Advantage in Flow Chemistry | Reference |

|---|---|---|

| Safety | Small reaction volumes, better temperature control, safe handling of hazardous intermediates | nih.govnih.gov |

| Efficiency | Improved heat/mass transfer, rapid optimization, easy automation | mdpi.com |

| Scalability | Scaling-out by running system for longer or in parallel, avoiding batch scale-up challenges | nih.gov |

| Reproducibility | Precise control over reaction parameters (temperature, time, stoichiometry) | vapourtec.com |

Expansion of Biochemical and Medicinal Chemistry Applications

Alkynes and propargylic alcohols are important structural motifs in many biologically active compounds and serve as versatile building blocks in drug discovery. acs.orgrawsource.com The bifunctional nature of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents and biochemical probes.

Potential future applications include:

Synthesis of Novel Heterocycles: The compound can serve as a precursor for various heterocyclic systems, which are prevalent in medicinal chemistry. For example, the alkyne can participate in cycloaddition reactions, and the chloro and hydroxyl groups can be used for ring-closing reactions.

Natural Product Synthesis: Propargylic alcohols are key intermediates in the synthesis of complex natural products, some of which possess potent biological activities. nih.gov this compound could be a valuable starting material for the asymmetric total synthesis of novel or known natural products and their analogues. mdpi.com

Pro-drugs and Bio-orthogonal Chemistry: The hydroxyl group can be functionalized to create pro-drugs that release an active agent under specific physiological conditions. acs.org The alkyne group is also a key functional group for "click chemistry," allowing it to be used in bio-orthogonal ligation reactions for applications in chemical biology.

Green Chemistry Approaches for Sustainable Synthesis and Utilization

Adhering to the principles of green chemistry is essential for modern chemical research and industry. mdpi.com Future work with this compound should prioritize the development of sustainable and environmentally benign methodologies.

Key green chemistry strategies to be explored include:

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. This includes exploring addition reactions and catalytic cycles that minimize waste. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Aqueous media has been successfully used for copper-catalyzed reactions involving related propargylic alcohols. nih.gov

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.commdpi.com

Recyclable Catalysts: As mentioned previously, developing and utilizing heterogeneous or recyclable homogeneous catalysts can significantly reduce waste and the environmental impact associated with catalyst disposal. nih.gov Sustainable strategies are being developed that align with green chemistry principles, paving the way for eco-friendly synthesis. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Chlorohex-2-yn-1-ol, and how can reaction parameters influence yield?

- Methodology :

- Step 1 : Use this compound as a starting material for nucleophilic substitution. For example, replace the chlorine atom with azido or amino groups using sodium azide (3 eq) or potassium phthalimide (1.1 eq) in anhydrous DMF at 80°C for 24 hours .

- Step 2 : Monitor reaction progress via TLC or NMR. Terminate the reaction by adding water (5 mL) to precipitate products .

- Optimization : Adjust equivalents of nucleophiles (e.g., 3 eq NaN₃ vs. 1.1 eq phthalimide salts) and solvent purity to minimize side reactions. Higher temperatures (80°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers expect?

- Methodology :

- ¹H/¹³C NMR : Key peaks include a hydroxyl proton singlet at 2.07 ppm and methyl groups at 1.49 ppm. The alkyne carbons appear at δ 86.1 (C≡C) and 81.8 ppm (adjacent to Cl) .

- IR Spectroscopy : A broad O-H stretch at 3379 cm⁻¹ and alkyne C≡C stretch near 1739 cm⁻¹ confirm the alcohol and triple bond .

- HRMS : The [M+Na]⁺ ion for derivatives (e.g., C₁₃H₁₆ONa) should match calculated values (211.10933) within 0.06 ppm error .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store at -20°C (powder) or -80°C (in solvent) to prevent degradation .

- For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers elucidate the substitution mechanism of this compound under varying nucleophilic conditions?

- Methodology :

- Kinetic Studies : Compare reaction rates using primary (e.g., NaN₃) vs. bulky nucleophiles (e.g., phthalimide salts) to distinguish SN2 vs. SN1 pathways. Monitor intermediates via in-situ NMR .

- Isotopic Labeling : Introduce deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in the transition state .

- Computational Modeling : Use DFT calculations to simulate energy barriers for chloride displacement, correlating with experimental yields .

Q. What strategies resolve contradictions in functionalization outcomes, such as low yields or unexpected byproducts?

- Methodology :

- Byproduct Analysis : Use GC-MS or LC-HRMS to identify impurities. For example, trace water in DMF may hydrolyze intermediates, forming hex-2-yn-1-ol .

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., tetra-n-butylammonium bromide) to identify optimal conditions .

- Cross-Validation : Replicate reactions in parallel using purified reagents to confirm reproducibility .

Q. How should experimental designs integrate literature precedents to explore novel derivatives of this compound?

- Methodology :

- Literature Synthesis : Review protocols for analogous compounds (e.g., S-adenosylmethionine analogs) to adapt protecting groups (e.g., Boc for amines) .

- Modular Design : Replace the chlorine with bioorthogonal handles (e.g., azides for click chemistry) and validate reactivity via kinetic assays .

- Collaborative Data Sharing : Publish spectral data (NMR, HRMS) in open-access repositories to enable cross-lab verification .

Q. What challenges arise when scaling up this compound synthesis, and how can they be mitigated?

- Methodology :

- Solvent Selection : Transition from DMF to recyclable solvents (e.g., acetonitrile) to reduce costs and environmental impact .

- Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to detect deviations in real-time during large-scale reactions .

- Thermal Safety : Conduct DSC (Differential Scanning Calorimetry) to assess exothermic risks during heating phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.